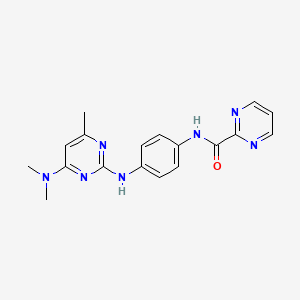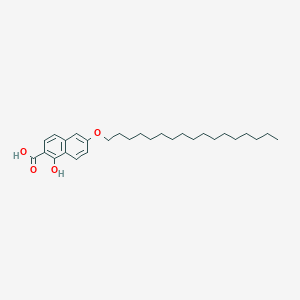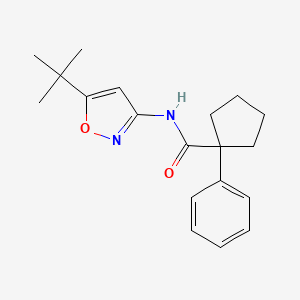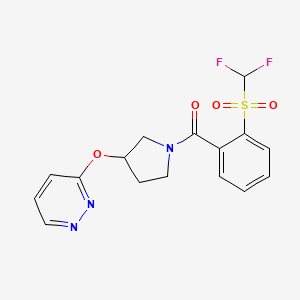![molecular formula C21H15ClN2O4 B2709592 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922031-38-7](/img/structure/B2709592.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C20H12ClIN2O3 . It is a derivative of dibenzo[b,f][1,4]oxazepin, a class of compounds that are useful intermediates for the preparation of pharmaceutical actives and fine chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin core, which is a bicyclic system consisting of two benzene rings fused to a seven-membered oxazepin ring . This core is substituted at the 2-position by a phenoxyacetamide group and at the 8-position by a chlorine atom .Wissenschaftliche Forschungsanwendungen
Pharmacological Activities and Receptor Affinities
Research into the dibenzo[b,f][1,4]oxazepine core structure, closely related to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide, has highlighted its significant pharmacological potential. Studies have demonstrated the influence of chlorine substitution patterns on the pharmacology at the H1R, H4R, 5-HT2AR, and other selected GPCRs, indicating that these compounds can act as ligands with high affinity to certain histamine receptors and aminergic GPCRs. This suggests a broad spectrum of potential therapeutic applications, ranging from antiallergic agents to treatments for neurological disorders (Naporra et al., 2016).
Synthesis and Chemical Properties
The structural versatility of the dibenzo[b,f][1,4]oxazepine scaffold, akin to that of this compound, has been explored in various synthetic studies. Approaches to polyfluorinated analogues, based on intramolecular dehydrofluorination, have been developed, underscoring the scaffold’s adaptability and potential for the creation of compounds with enhanced biological activities or specific pharmacokinetic properties (Gerasimova et al., 1989). Additionally, recent advances in synthesis techniques have offered novel methods for constructing diverse dibenzo[b,f][1,4]oxazepine derivatives, highlighting the continuous interest in this chemical framework for the development of new therapeutic agents (Zaware & Ohlmeyer, 2015).
Biological Activities and Potential Applications
The dibenzo[b,f][1,4]oxazepine moiety, central to the compound of interest, has been identified in structures showing potent inhibitory effects on allergic reactions in preclinical models. Such compounds have demonstrated efficacy as orally active antiallergic agents, with specific activity against homologous passive cutaneous anaphylaxis in rats and IgG1-mediated bronchoconstriction in guinea pigs. This activity profile indicates potential for the development of novel antiallergic therapies (Ohshima et al., 1992).
Wirkmechanismus
Target of Action
The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
This compound: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by This compound affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones.
Result of Action
The molecular and cellular effects of This compound ’s action are related to its inhibition of the Dopamine D2 receptor . This can result in changes in neurotransmission and neuronal activity, potentially alleviating symptoms of disorders related to this receptor.
Eigenschaften
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c22-13-6-8-19-17(10-13)24-21(26)16-11-14(7-9-18(16)28-19)23-20(25)12-27-15-4-2-1-3-5-15/h1-11H,12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRMXGMLRIOFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2709512.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2709513.png)



![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2709520.png)


![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2709526.png)
![N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B2709528.png)
![N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2709532.png)